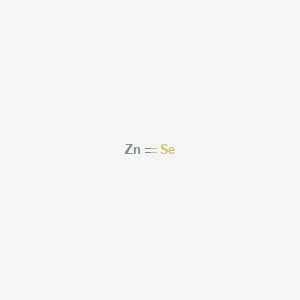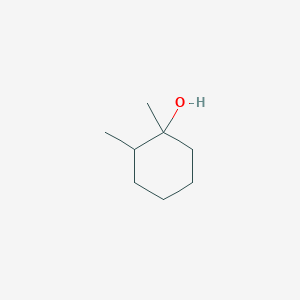![molecular formula C16H20Cl4N2O2 B073260 2,2-dichloro-N-[[4-[[(2,2-dichloroacetyl)-ethylamino]methyl]phenyl]methyl]-N-ethylacetamide CAS No. 1477-20-9](/img/structure/B73260.png)
2,2-dichloro-N-[[4-[[(2,2-dichloroacetyl)-ethylamino]methyl]phenyl]methyl]-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(dichloroacetyl)-N,N’-diethyl-1,4-xylylenediamine: is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of dichloroacetyl groups attached to a diethyl-1,4-xylylenediamine backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(dichloroacetyl)-N,N’-diethyl-1,4-xylylenediamine typically involves the reaction of diethyl-1,4-xylylenediamine with dichloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves:
Reactants: Diethyl-1,4-xylylenediamine and dichloroacetyl chloride.
Solvent: Anhydrous solvents such as dichloromethane or chloroform are commonly used.
Catalyst: A base such as triethylamine is often employed to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of N,N’-Bis(dichloroacetyl)-N,N’-diethyl-1,4-xylylenediamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions: N,N’-Bis(dichloroacetyl)-N,N’-diethyl-1,4-xylylenediamine undergoes various chemical reactions, including:
Substitution Reactions: The dichloroacetyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The dichloroacetyl groups can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions for hydrolysis reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the compound yields diethyl-1,4-xylylenediamine and dichloroacetic acid.
科学的研究の応用
N,N’-Bis(dichloroacetyl)-N,N’-diethyl-1,4-xylylenediamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N,N’-Bis(dichloroacetyl)-N,N’-diethyl-1,4-xylylenediamine involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can disrupt cellular processes by altering the chemical environment within cells.
類似化合物との比較
N,N’-Bis(dichloroacetyl)-1,12-diaminododecane: Known for its inhibitory effects on microsomal drug metabolism and mitochondrial oxidative phosphorylation.
N,N’-Bis(4-chlorophenyl)thiourea: Used in synthetic chemistry and has applications in agriculture and health.
N,N’-Bis(dichloroacetyl)-1,8-octamethylenediamine: Studied for its effects on testes and fertility in male mice.
Uniqueness: N,N’-Bis(dichloroacetyl)-N,N’-diethyl-1,4-xylylenediamine is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as a precursor for drug development highlight its significance in scientific research.
特性
CAS番号 |
1477-20-9 |
|---|---|
分子式 |
C16H20Cl4N2O2 |
分子量 |
414.1 g/mol |
IUPAC名 |
2,2-dichloro-N-[[4-[[(2,2-dichloroacetyl)-ethylamino]methyl]phenyl]methyl]-N-ethylacetamide |
InChI |
InChI=1S/C16H20Cl4N2O2/c1-3-21(15(23)13(17)18)9-11-5-7-12(8-6-11)10-22(4-2)16(24)14(19)20/h5-8,13-14H,3-4,9-10H2,1-2H3 |
InChIキー |
AEHLRHNHBHGHBT-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=C(C=C1)CN(CC)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
正規SMILES |
CCN(CC1=CC=C(C=C1)CN(CC)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
Key on ui other cas no. |
1477-20-9 |
同義語 |
Win 13 099 Win 13099 Win-13099 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B73182.png)



![3-[(3S,5S,7S,10S,13R,14S,17R)-3,7,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B73190.png)






